Cas no 2243506-96-7 (rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans)

rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans structure
2243506-96-7 structure
商品名:rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
CAS番号:2243506-96-7
MF:C14H19NO
メガワット:217.306763887405
MDL:MFCD30530414
CID:5164792
PubChem ID:56828035

rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans 化学的及び物理的性質

名前と識別子

    • 4-Piperidinone, 3,5-dimethyl-1-(phenylmethyl)-, (3R,5R)-rel-
    • Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
    • rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
    • MDL: MFCD30530414
    • インチ: 1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1
    • InChIKey: KUUYMZATYJQLLZ-VXGBXAGGSA-N
    • ほほえんだ: N1(CC2=CC=CC=C2)C[C@@H](C)C(=O)[C@H](C)C1

rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-244865-0.05g
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one
2243506-96-7 95.0%
0.05g
$200.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312781-50mg
Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
2243506-96-7 98%
50mg
¥4680 2023-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312781-100mg
Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
2243506-96-7 98%
100mg
¥6436 2023-03-11
Enamine
EN300-244865-0.5g
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one
2243506-96-7 95.0%
0.5g
$668.0 2025-02-20
Enamine
EN300-244865-1.0g
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one
2243506-96-7 95.0%
1.0g
$857.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312781-1g
Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
2243506-96-7 98%
1g
¥21590 2023-03-11
Enamine
EN300-244865-10.0g
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one
2243506-96-7 95.0%
10.0g
$3683.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312781-500mg
Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
2243506-96-7 98%
500mg
¥14428 2023-03-11
Enamine
EN300-244865-10g
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
2243506-96-7 95%
10g
$3683.0 2023-09-15
Enamine
EN300-244865-1g
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
2243506-96-7 95%
1g
$857.0 2023-09-15

rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans 関連文献

rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, transに関する追加情報

Recent Advances in the Study of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans (CAS: 2243506-96-7)

The compound rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans (CAS: 2243506-96-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidinone derivative is of particular interest due to its potential applications in drug discovery and development, particularly as a key intermediate or scaffold in the synthesis of bioactive molecules. Recent studies have focused on its stereochemical properties, synthetic routes, and biological activities, which are critical for understanding its pharmacological potential.

One of the key areas of research has been the optimization of synthetic methodologies for rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient asymmetric synthesis route using chiral auxiliaries, achieving high enantiomeric purity. The researchers highlighted the importance of the trans configuration in stabilizing the piperidinone ring, which is crucial for its interaction with biological targets. The study also reported that the compound exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases, suggesting its potential as a lead compound for further development.

In addition to its synthetic utility, rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans has been investigated for its pharmacological properties. A recent preprint on bioRxiv (2024) explored its binding affinity to G-protein-coupled receptors (GPCRs), which are prominent targets in drug discovery. The findings indicated that the compound exhibits selective binding to specific GPCR subtypes, with a preference for those involved in neurotransmission. This selectivity could pave the way for the development of novel therapeutics for neurological disorders, such as Parkinson's disease and schizophrenia.

Another notable study, published in ACS Medicinal Chemistry Letters (2023), investigated the metabolic stability and pharmacokinetic profile of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans. The results revealed that the compound has favorable metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes. This property, combined with its moderate solubility and permeability, positions it as a promising candidate for further preclinical evaluation. The study also identified potential metabolites, which could inform future structure-activity relationship (SAR) studies.

Despite these promising findings, challenges remain in the development of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans as a therapeutic agent. For instance, its chiral nature necessitates stringent control during synthesis to avoid racemization, which could affect its biological activity. Moreover, further in vivo studies are required to assess its toxicity and efficacy in animal models. Researchers are also exploring derivatization strategies to enhance its pharmacological profile, such as introducing functional groups that could improve target engagement or reduce off-target effects.

In conclusion, rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans (CAS: 2243506-96-7) represents a versatile and promising scaffold in medicinal chemistry. Recent advances in its synthesis, biological evaluation, and pharmacokinetic characterization underscore its potential as a lead compound for drug discovery. Future research should focus on addressing the remaining challenges and expanding its applications in the treatment of neurological and other disorders.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd